molecular formula C26H31NO2 B3045829 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- CAS No. 114729-83-8

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-

Cat. No.: B3045829
CAS No.: 114729-83-8
M. Wt: 389.5 g/mol
InChI Key: TVPCVCIUPSVSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is a chemical compound with the molecular formula C26H31NO2 and a molecular weight of 389.5 g/mol. This compound is characterized by the presence of a hexanol group and a substituted amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- typically involves the reaction of 1-hexanol with a substituted benzylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as nitration, reduction, and alkylation to introduce the desired functional groups. The final product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The hexanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of a catalyst, such as iron(III) chloride (FeCl3), and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of hexanoic acid or hexanal.

    Reduction: Formation of the corresponding primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Hexanol: A simple alcohol with a similar hexanol group but lacking the substituted amino group.

    Benzylamine: A primary amine with a benzyl group, similar to the substituted amino group in the compound.

    Diphenylmethanol: An alcohol with a diphenylmethyl group, similar to the substituted aromatic rings in the compound.

Uniqueness

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is unique due to the combination of its hexanol and substituted amino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-29-25-18-16-24(17-19-25)26(22-12-6-4-7-13-22,23-14-8-5-9-15-23)27-20-10-2-3-11-21-28/h4-9,12-19,27-28H,2-3,10-11,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCVCIUPSVSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551640
Record name 6-{[(4-Methoxyphenyl)(diphenyl)methyl]amino}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114729-83-8
Record name 6-{[(4-Methoxyphenyl)(diphenyl)methyl]amino}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Reactant of Route 2
Reactant of Route 2
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Reactant of Route 3
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Reactant of Route 4
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Reactant of Route 5
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Reactant of Route 6
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.